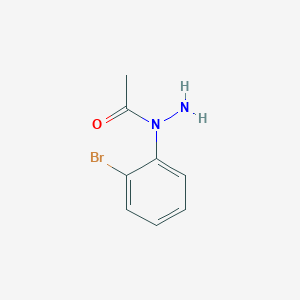

2-Bromophenyl acetic acid hydrazide

Description

Significance of Hydrazide Moiety in Organic and Medicinal Chemistry Research

The hydrazide functional group, characterized by the R-CO-NH-NH₂ structure, is a cornerstone in the fields of organic and medicinal chemistry. mdpi.com Its importance stems from its versatile reactivity and its presence in numerous biologically active molecules. mdpi.comrjptonline.org Hydrazides serve as crucial intermediates, or synthons, for the synthesis of a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.com The hydrazide moiety's ability to engage in various chemical transformations makes it a valuable tool for synthetic chemists.

In medicinal chemistry, the hydrazide scaffold is a well-established pharmacophore. Several clinically used drugs incorporate this functional group, demonstrating its therapeutic relevance. researchgate.net Examples include isoniazid, a primary drug for treating tuberculosis, and several antidepressant agents like iproniazid (B1672159) and isocarboxazid. mdpi.comresearchgate.net The biological activities associated with hydrazide-containing compounds are diverse, encompassing antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netnih.govresearchgate.net This broad spectrum of activity continues to drive research into novel hydrazide derivatives as potential therapeutic agents. mdpi.com

Overview of Halogenated Phenylacetic Acid Hydrazides as Research Scaffolds

Within the extensive class of hydrazides, aryl acetic acid hydrazides, and particularly their halogenated derivatives, have emerged as significant scaffolds in chemical and pharmaceutical research. The incorporation of a halogen atom (F, Cl, Br, I) onto the phenyl ring of a phenylacetic acid hydrazide can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Halogenation is a common strategy in medicinal chemistry to modulate the potency and pharmacokinetic profile of a lead compound. acs.org

Halogenated phenylacetic acid hydrazides are utilized as building blocks for creating libraries of more complex molecules. grafiati.com For instance, research has explored derivatives of halogenated phenylacetic acids as inhibitors of enzymes like aldose reductase. nih.gov The methylene (B1212753) spacer between the aromatic ring and the hydrazide group is a critical structural feature that influences biological activity. nih.gov

Specific Focus on 2-Bromophenyl Acetic Acid Hydrazide within the Hydrazide Class

This article narrows its focus to a specific member of the halogenated aryl acetic acid hydrazide family: 2-Bromophenylacetic acid hydrazide. This compound features a bromine atom at the ortho-position of the phenyl ring. The position of the halogen substituent is crucial as it can induce specific conformational preferences and electronic effects that differentiate it from its meta- and para-substituted isomers, such as 4-bromophenylacetic acid hydrazide. researchgate.netpsu.edu By examining the synthesis, characterization, and reactivity of 2-Bromophenylacetic acid hydrazide, this article aims to provide a detailed profile of this compound and highlight its utility as a precursor in synthetic and medicinal chemistry research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)11(10)8-5-3-2-4-7(8)9/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRQQATSGBMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromophenyl Acetic Acid Hydrazide

Conventional Synthetic Routes

The most common and well-established methods for synthesizing 2-bromophenylacetic acid hydrazide involve a two-step process starting from 2-bromophenylacetic acid.

Esterification of 2-Bromophenylacetic Acid and Subsequent Hydrazinolysis

The traditional and widely adopted synthesis of 2-bromophenylacetic acid hydrazide begins with the esterification of 2-bromophenylacetic acid. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an alcohol, most commonly methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid, such as sulfuric acid. psu.eduwikipedia.org This reaction yields the corresponding ester, for instance, methyl 2-bromophenylacetate.

The subsequent and final step is the hydrazinolysis of the resulting ester. The ester is treated with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like methanol or ethanol, and heated under reflux. psu.eduwikipedia.orgijcrt.org The reaction leads to the formation of 2-bromophenylacetic acid hydrazide, which can then be isolated and purified, often through recrystallization. researchgate.net This two-step approach is a reliable method for producing the desired hydrazide.

A study on the synthesis of hydrazone derivatives of 4-bromophenylacetic acid outlines a similar procedure. psu.edursc.org Although the starting material is the 4-bromo isomer, the fundamental chemical transformations of esterification followed by hydrazinolysis are directly applicable to the synthesis of the 2-bromo isomer. The process involves converting the bromophenylacetic acid to its methyl ester by refluxing in methanol with an acid catalyst, followed by reaction with hydrazine hydrate to yield the acetohydrazide. psu.edursc.org

Alternative Synthetic Pathways

Furthermore, research into the synthesis of related heterocyclic compounds has provided insights into alternative transformations. For example, in the synthesis of dihydrocinnolines, ethyl 2-amino-5-bromophenylacetate is treated with hydrazine hydrate to form 2-amino-5-bromo-phenylacetic hydrazide. ijcrt.org This suggests that substituted phenylacetic acid esters can be effectively converted to their corresponding hydrazides under similar reaction conditions.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-bromophenylacetic acid hydrazide. Key parameters that are often adjusted include reaction time, temperature, and the choice of solvent and catalyst.

The choice of catalyst can also significantly impact the efficiency of the initial esterification step. While sulfuric acid is common, other acid catalysts can be employed. The subsequent hydrazinolysis step is generally efficient with hydrazine hydrate.

The table below summarizes typical reaction conditions found in the literature for the synthesis of similar hydrazides, which can be adapted for the synthesis of 2-bromophenylacetic acid hydrazide.

| Step | Reagents | Solvent | Conditions | Yield | Reference |

| Esterification | 2-Bromophenylacetic acid, Methanol, Sulfuric acid | Methanol | Reflux | Not specified | psu.eduwikipedia.org |

| Hydrazinolysis | Methyl 2-bromophenylacetate, Hydrazine hydrate | Methanol or Ethanol | Reflux | Good | psu.eduwikipedia.org |

| Continuous Flow Esterification | Carboxylic acid, Methanol, Sulfuric acid | Methanol | 135°C, 5.3 min residence time | High | osti.gov |

| Continuous Flow Hydrazinolysis | Ester, Hydrazine hydrate, Methanol | Methanol | 125°C, 6.6 min residence time | High | osti.gov |

Green Chemistry Approaches in 2-Bromophenyl Acetic Acid Hydrazide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

One notable green approach is the use of continuous flow chemistry, as mentioned previously. osti.gov This technique minimizes waste, improves safety by using smaller reaction volumes, and often leads to higher yields and purity due to better control over reaction parameters. The successful application of continuous flow for the synthesis of various acid hydrazides suggests its potential for a greener synthesis of 2-bromophenylacetic acid hydrazide. osti.gov

Another area of green chemistry relevant to the synthesis is the use of more benign catalysts and solvents. For instance, research into palladium-catalyzed cross-coupling reactions has explored the use of water-ethanol mixtures as solvents and cellulose-supported catalysts, which can be recycled. mdpi.com While this applies to reactions involving the bromo-substituent, it highlights the trend towards more sustainable chemical processes.

The enzymatic resolution of (R,S)-2-bromophenylacetic acid octyl ester using Carica papaya latex has also been investigated. researchgate.net This biocatalytic approach offers a highly selective and environmentally friendly method for obtaining enantiomerically pure derivatives, which can be important for pharmaceutical applications.

Furthermore, a solvent- and ligand-free method for constructing oxindole (B195798) scaffolds from o-chloroarylacetic acids using copper powder as a catalyst has been reported. rsc.org This cascade reaction proceeds under air and demonstrates the potential for minimizing solvent use and avoiding toxic ligands in related syntheses.

While direct green synthesis routes for 2-bromophenylacetic acid hydrazide are not extensively documented, the principles and methodologies from related fields provide a clear direction for future research and development in this area.

Advanced Derivatization and Heterocyclic Scaffold Synthesis from 2 Bromophenyl Acetic Acid Hydrazide

Transformation into Hydrazones

The initial and often pivotal step in the derivatization of 2-bromophenyl acetic acid hydrazide is its conversion into hydrazones. This transformation is typically achieved through the condensation reaction of the hydrazide with a variety of aldehydes and ketones. The resulting hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic modifications, particularly in the construction of heterocyclic rings.

The synthesis of hydrazones from this compound is generally a straightforward process, often carried out by refluxing the hydrazide with the desired carbonyl compound in a suitable solvent, such as ethanol (B145695). The reaction can be catalyzed by a few drops of an acid, like glacial acetic acid, to enhance the rate of condensation. A diverse range of aromatic and heteroaromatic aldehydes have been successfully employed in these reactions, leading to a library of N'-arylidene-2-(2-bromophenyl)acetohydrazides.

The formation of the hydrazone linkage is confirmed by spectroscopic methods. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the disappearance of the characteristic N-H stretching vibrations of the primary amine in the hydrazide and the appearance of a C=N stretching band are indicative of hydrazone formation. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the appearance of a singlet for the azomethine proton (-N=CH-) and the disappearance of the NH₂ protons signal further confirm the successful condensation.

A study on the synthesis of hydrazones from 4-bromophenylacetic acid hydrazide, a positional isomer of the title compound, demonstrated the condensation with various substituted benzaldehydes to yield the corresponding hydrazones in good yields. researchgate.net This methodology is directly applicable to this compound.

Table 1: Examples of Synthesized Hydrazones from Phenylacetic Acid Hydrazide Derivatives

| Entry | Aldehyde/Ketone | Resulting Hydrazone | Reference |

| 1 | Benzaldehyde | N'-benzylidene-2-phenylacetohydrazide | sphinxsai.com |

| 2 | Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide | sphinxsai.com |

| 3 | Cinnamaldehyde | 2-phenyl-N'-(3-phenylallylidene)acetohydrazide | sphinxsai.com |

| 4 | Furan-2-carbaldehyde | N'-(furan-2-ylmethylene)-2-phenylacetohydrazide | sphinxsai.com |

Cyclocondensation Reactions with Carbonyl Compounds

The hydrazide moiety of this compound and its derived hydrazones can undergo cyclocondensation reactions with various carbonyl compounds, particularly dicarbonyl compounds, to form a range of heterocyclic systems. These reactions are fundamental in building five- and six-membered rings containing nitrogen atoms.

A key example of this is the reaction with β-dicarbonyl compounds such as acetylacetone (B45752) and ethyl acetoacetate (B1235776). These reactions typically proceed by an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the heterocyclic product. The specific product formed depends on the nature of the dicarbonyl compound and the reaction conditions.

For instance, the reaction of a carbohydrazide (B1668358) with acetylacetone (a 1,3-diketone) leads to the formation of pyrazole (B372694) derivatives. Similarly, reaction with ethyl acetoacetate (a β-ketoester) can yield pyrazolone (B3327878) derivatives. nih.gov The cyclocondensation is often carried out in a suitable solvent like ethanol or acetic acid, and heating is usually required to drive the reaction to completion. The absence of the NH and NH₂ proton signals in the ¹H NMR spectrum of the product is a key indicator of successful cyclization. nih.gov

Formation of Nitrogen-Containing Heterocycles

The strategic use of this compound allows for the synthesis of a variety of nitrogen-containing heterocycles, which are scaffolds of significant interest in drug discovery and materials science.

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a common motif in pharmacologically active compounds. Derivatives of 1,3,4-thiadiazole can be synthesized from this compound through a multi-step process. A common route involves the reaction of the hydrazide with a source of carbon and sulfur, such as carbon disulfide or thiosemicarbazide (B42300).

One established method involves the reaction of an acid hydrazide with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles. organic-chemistry.org In a specific example, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) was synthesized from 4-bromophenylacetic acid and thiosemicarbazide using phosphorus oxychloride. organic-chemistry.org This method can be adapted for the synthesis of the corresponding 2-(2-bromobenzyl)-1,3,4-thiadiazole derivative from 2-bromophenyl acetic acid. The reaction mixture is typically heated, and the product is isolated after basification. organic-chemistry.org

Another approach involves the conversion of the acid hydrazide to a thiosemicarbazide intermediate by reacting it with an isothiocyanate. This intermediate can then be cyclized to the 2,5-disubstituted 1,3,4-thiadiazole.

Table 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

| Starting Acid | Reagent | Product | Yield | Reference |

| 4-Bromophenylacetic acid | Thiosemicarbazide, POCl₃ | 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 65% | organic-chemistry.org |

| 3-Nitrobenzoic acid | Thiosemicarbazide, POCl₃ | 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 60% | organic-chemistry.org |

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is another important heterocycle found in many biologically active molecules. The synthesis of 1,3,4-oxadiazole derivatives from this compound can be achieved through several synthetic strategies.

A widely used method is the cyclodehydration of 1,2-diacylhydrazines, which can be prepared from the reaction of the acid hydrazide with an acyl chloride. The subsequent cyclization is often effected by dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. google.com

Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized from the reaction of acid hydrazides with orthoesters. For example, reaction of a carbohydrazide with triethyl orthoformate can yield a hydrazone intermediate which upon further reaction can lead to oxadiazole formation. nih.gov

Another efficient method involves the oxidative cyclization of hydrazones derived from the acid hydrazide and an aldehyde. This can be achieved using various oxidizing agents. Furthermore, the reaction of an acid hydrazide with carbon disulfide in the presence of an alkylating agent can also lead to the formation of the oxadiazole ring.

Table 3: Methods for the Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents | Product Type | Reference |

| Acid Hydrazide and Acid Chloride | Dehydrating agent (e.g., POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | google.com |

| Hydrazide and Orthoester | Heat | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Hydrazone | Oxidizing agent | 2,5-Disubstituted-1,3,4-oxadiazole | google.com |

Generation of Pyrazole and Pyrazolone Derivatives

Pyrazoles and their corresponding keto-derivatives, pyrazolones, are a well-known class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of these compounds often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.

This compound can serve as the hydrazine component in these reactions. For instance, the reaction of a carbohydrazide with acetylacetone (2,4-pentanedione) in a suitable solvent like ethanol or glacial acetic acid typically yields a 1-acyl-3,5-dimethylpyrazole derivative. nih.gov The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.

Similarly, the reaction with a β-ketoester, such as ethyl acetoacetate, leads to the formation of pyrazolone derivatives. nih.gov The reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with ethyl acetoacetate resulted in the formation of the corresponding pyrazolone derivative. nih.gov The structure of the final product can be confirmed by the absence of the NH₂ and NH signals in the IR and NMR spectra, respectively. nih.gov

Table 4: Synthesis of Pyrazole and Pyrazolone Derivatives from a Carbohydrazide

| Dicarbonyl Compound | Product | Reference |

| Acetylacetone | (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | nih.gov |

| Ethyl acetoacetate | 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | nih.gov |

| Ethyl cyanoacetate | 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | nih.gov |

Development of Quinazoline (B50416) and Quinoline (B57606) Derivatives

The synthesis of quinazoline and quinoline derivatives from this compound is more complex and often involves multi-step reaction sequences.

Quinazoline Derivatives: The synthesis of quinazolines typically starts from anthranilic acid or its derivatives. nih.govcore.ac.uk While a direct one-pot synthesis of a quinazoline from this compound is not commonly reported, the hydrazide could potentially be used to introduce a substituted side chain onto a pre-formed quinazoline ring. A general route to quinazolin-4(3H)-ones involves the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, which then reacts with an amine or hydrazine to form the quinazolinone ring. nih.gov For instance, the reaction of a benzoxazinone with hydrazine hydrate (B1144303) can yield fused quinazolinone derivatives. nih.gov

Quinoline Derivatives: The synthesis of quinoline derivatives can be achieved through various methods, such as the Pfitzinger reaction, which involves the reaction of isatin (B1672199) with a carbonyl compound. nih.gov In a relevant synthesis, 2-(4-bromophenyl)quinoline-4-carboxylic acid was prepared by reacting isatin with 4-bromoacetophenone. nih.gov This acid was then converted to the corresponding hydrazide, 2-(4-bromophenyl)quinoline-4-carbohydrazide, which served as a key intermediate for further derivatization. nih.gov While this does not start directly from this compound, it demonstrates a pathway to quinoline structures bearing the bromophenyl moiety, which can then be further functionalized at the hydrazide group. Another approach involves the acid-amine cross-coupling reaction between a quinoline derivative containing a carboxylic acid and 2-(4-bromophenyl)acetic acid, followed by further transformations. researchgate.net

Exploration of Imidazothiazole Scaffolds

The synthesis of imidazothiazole derivatives from 2-bromophenylacetic acid hydrazide represents a significant pathway to novel heterocyclic compounds. While direct, documented syntheses starting specifically from 2-bromophenylacetic acid hydrazide are not extensively detailed in readily available literature, established synthetic routes for analogous structures provide a clear and plausible framework for such transformations. The general strategy involves the inherent reactivity of the acid hydrazide moiety, which serves as a versatile precursor for constructing the thiazole (B1198619) ring, followed by subsequent cyclization to form the fused imidazo[2,1-b]thiazole (B1210989) core.

A common method involves the initial conversion of the acid hydrazide into a key intermediate, typically a 2-aminothiazole (B372263) derivative. For instance, the hydrazide can be reacted with a suitable thiocyanate (B1210189) salt in the presence of a halogenating agent to form a thiosemicarbazide, which is then cyclized with an α-haloketone.

Alternatively, a more direct approach, as demonstrated in the synthesis of related imidazo[2,1-b]thiazoles, involves a Hantzsch-type thiazole synthesis followed by intramolecular cyclization. A general proposed pathway would involve:

Reaction of 2-bromophenylacetic acid hydrazide with an α-halocarbonyl compound (e.g., chloroacetaldehyde (B151913) or 2-bromoacetophenone (B140003) derivatives) to form a hydrazone intermediate.

Subsequent treatment of this intermediate with a source of sulfur, such as Lawesson's reagent or phosphorus pentasulfide, to construct the thiazole ring.

Intramolecular cyclization, often acid-catalyzed, where the terminal nitrogen of the original hydrazide moiety attacks the carbonyl group or a related electrophilic center to form the fused imidazole (B134444) ring. amazonaws.com

The Vilsmeier-Haack reaction can also be employed on a pre-formed thiazole ring to introduce a carboxaldehyde group, which can then be condensed with the aryl hydrazide to form a hydrazone linkage, setting the stage for the final cyclization into the imidazo[2,1-b]thiazole system. amazonaws.com These established methodologies highlight the potential of 2-bromophenylacetic acid hydrazide as a valuable starting material for accessing this privileged heterocyclic scaffold.

Other Fused Heterocyclic Systems

The chemical versatility of 2-bromophenylacetic acid hydrazide extends beyond imidazothiazoles, making it a valuable building block for a variety of other fused heterocyclic systems. Its dual nucleophilic nitrogen atoms and the reactive carbonyl group are key to its utility in constructing rings such as triazoles, thiadiazoles, and diazepines.

1,2,4-Triazoles: One of the most common applications of acid hydrazides is the synthesis of the 1,2,4-triazole (B32235) ring. A typical reaction involves the condensation of 2-bromophenylacetic acid hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. This reaction forms an intermediate potassium dithiocarbazinate salt. Subsequent treatment of this salt with an excess of hydrazine hydrate leads to cyclization, yielding a 4-amino-3-thiol-1,2,4-triazole derivative. orientjchem.org This intermediate can be further functionalized. Alternatively, reacting the hydrazide with isothiocyanates produces thiosemicarbazide intermediates, which can be cyclized under basic conditions to form triazole-thiones. A patent for a closely related compound, 2-(3-bromophenyl)acetic hydrazide, demonstrates its use in preparing 3,4,5-trisubstituted-1,2,4-triazoles, highlighting the industrial relevance of this transformation. google.com

1,3,4-Thiadiazoles and 1,3,4-Selenadiazoles: The synthesis of 1,3,4-thiadiazoles can also be achieved from the same dithiocarbazinate intermediate mentioned above. Instead of reacting with hydrazine hydrate, treatment with a strong acid can induce cyclization to form the corresponding 1,3,4-thiadiazole-2-thiol. Another route involves the reaction of the hydrazide with acyl or aroyl isothiocyanates followed by dehydrative cyclization. Research has shown that N-tosylhydrazones, which can be derived from hydrazides, react with potassium thiocyanate (KSCN) in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) to yield 1,3,4-thiadiazol-2-amines. acs.org A similar strategy using potassium selenocyanate (B1200272) (KSeCN) can lead to the formation of 1,3,4-selenadiazol-2-amines. acs.org

Benzodiazepines: The 2-bromophenyl moiety itself can participate in cyclization reactions. For instance, in solid-phase synthesis, an amino acid can be acylated with 2-bromophenylacetic acid. ethernet.edu.et Subsequent intramolecular cyclization, often mediated by a palladium catalyst in a Buchwald-Hartwig amination type of reaction between the amide nitrogen and the bromo-substituted phenyl ring, can lead to the formation of a seven-membered diazepine (B8756704) ring system. researchgate.net

The table below summarizes some of the fused heterocyclic systems accessible from 2-bromophenylacetic acid hydrazide and the typical reagents involved.

| Heterocyclic System | Key Reagents/Method | Reference |

|---|---|---|

| 1,2,4-Triazoles | CS2, KOH, then H2NNH2; or Isothiocyanates | orientjchem.org |

| 1,3,4-Thiadiazoles | CS2, KOH, then acid; or Acyl Isothiocyanates | orientjchem.orgacs.org |

| 1,3,4-Selenadiazoles | KSeCN, NCS (from corresponding hydrazone) | acs.org |

| Benzo[d] Current time information in Bangalore, IN.researchgate.netdiazepines | Acylation of an amino acid followed by Pd-catalyzed intramolecular cyclization | ethernet.edu.et |

Multi-Component Reactions (MCRs) for Complex Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. 2-Bromophenylacetic acid hydrazide is an excellent candidate for participation in MCRs due to its distinct nucleophilic centers.

While specific, named MCRs extensively documenting the use of 2-bromophenylacetic acid hydrazide are not widespread, its structural features allow for its proposed inclusion in several well-known MCRs. The hydrazide can act as the primary nucleophilic component, similar to how amines, hydrazines, or other acid hydrazides are used.

Potential Ugi-type Reactions: The Ugi four-component reaction (Ugi-4CR) classically involves an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. Variations of this reaction can substitute the amine component with a hydrazine or a hydrazide. In such a scenario, 2-bromophenylacetic acid hydrazide could react with an aldehyde or ketone, an isocyanide, and a suitable acid component to generate complex α-acylaminoacyl-hydrazide derivatives. The resulting products would be highly functionalized and could be used as intermediates for subsequent cyclization reactions to create diverse heterocyclic libraries.

Potential Biginelli-type Reactions: The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). This reaction has been modified to accept a wide range of components. It is conceivable that 2-bromophenylacetic acid hydrazide could replace the urea component, reacting with an aldehyde and a β-dicarbonyl compound. The initial condensation would likely form a hydrazone with the aldehyde, which would then react with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield a tetrahydropyridazinone derivative or a related heterocyclic core.

The utility of hydrazones, readily formed from hydrazides, in organic synthesis is well-established. researchgate.net These hydrazones can participate as key intermediates in cycloaddition reactions or further condensation pathways that form the basis of many MCRs. The presence of the 2-bromophenyl group offers a valuable synthetic handle for post-MCR modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further enhancing the molecular diversity achievable from a single MCR.

Regioselectivity and Stereoselectivity in Derivatization Processes

The derivatization of 2-bromophenylacetic acid hydrazide involves key considerations of selectivity, which dictate the final structure and properties of the synthesized molecules.

Regioselectivity: Regioselectivity, the control over which position of a molecule reacts, is a critical factor in the synthesis of heterocyclic systems from 2-bromophenylacetic acid hydrazide. The hydrazide moiety (-CONHNH₂) contains two nitrogen atoms with different nucleophilic characteristics.

The terminal -NH₂ nitrogen is generally more nucleophilic and less sterically hindered than the -NH- nitrogen adjacent to the carbonyl group.

The -NH- nitrogen's nucleophilicity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in amide resonance.

This difference is exploited in cyclization reactions. For example, in the synthesis of 1,2,4-triazoles, the initial reaction with an isothiocyanate typically occurs at the more nucleophilic terminal -NH₂ group. Subsequent cyclization involves the second nitrogen atom. The choice of reaction conditions, particularly pH, can modulate the nucleophilicity of these centers and direct the reaction to a specific atom, thus controlling the formation of one regioisomer over another. In the synthesis of fused systems, the regioselectivity of the final ring-closing step determines the ultimate heterocyclic scaffold.

Stereoselectivity: Stereoselectivity concerns the control of the three-dimensional arrangement of atoms. The methylene (B1212753) bridge (-CH₂-) in the 2-bromophenylacetic acid core is prochiral. This means that substitution of one of the two hydrogen atoms on this carbon will create a new stereocenter.

If 2-bromophenylacetic acid hydrazide undergoes a reaction such as an aldol (B89426) condensation (after conversion to a suitable enolate) or alkylation at this α-carbon, a racemic mixture of enantiomers will typically be formed. However, modern asymmetric synthesis methodologies can be applied to control the stereochemical outcome.

Diastereoselectivity: If the hydrazide is first converted into a chiral hydrazone (by reaction with a chiral ketone or aldehyde), this can direct the approach of a reagent to one face of the molecule over the other, leading to a diastereoselective outcome.

Enantioselectivity: The use of chiral catalysts, such as a chiral Lewis acid or a chiral phase-transfer catalyst, can create a chiral environment around the reacting molecule. This can enable the enantioselective addition of electrophiles to the α-carbon, resulting in one enantiomer being formed in excess. While specific studies on the enantioselective derivatization of 2-bromophenylacetic acid hydrazide are not prominent, the principles have been demonstrated in the synthesis of complex molecules like imine-bridged benzo[c]azepinones, where the stereoselectivity of annulation reactions is carefully controlled. researchgate.net

These principles of regioselectivity and stereoselectivity are fundamental to harnessing the full synthetic potential of 2-bromophenylacetic acid hydrazide for the creation of complex, well-defined molecular architectures.

Structural Elucidation and Conformational Analysis of 2 Bromophenyl Acetic Acid Hydrazide and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of 2-Bromophenyl acetic acid hydrazide and its derivatives.

In the ¹H NMR spectra of hydrazone derivatives of 2-(4-bromophenyl)acetohydrazide, the N–H protons typically resonate as a singlet in the downfield region, between δ 11.18 and 11.57 ppm. rsc.org The formation of the hydrazone is confirmed by the disappearance of the characteristic signals for the –NH₂ and –CHO protons of the starting materials. rsc.org For instance, in a series of hydrazones derived from (4-chloro-phenylamino)-acetic acid hydrazide, the CONH proton appears as a singlet at δ 7.26 ppm, while the Ar-NH proton is observed at δ 4.92 ppm. ijpsonline.com The methylene (B1212753) protons adjacent to the carbonyl group typically appear as a multiplet around δ 3.91 ppm. ijpsonline.com

The ¹³C NMR spectra provide further confirmation of the structure. A key indicator for the formation of hydrazone derivatives is the appearance of a distinctive signal for the imine carbon (C=N) in the range of δ 152.2–168.9 ppm. rsc.org Concurrently, the signal corresponding to the aldehyde carbon, which is typically found around 190 ppm, is absent, confirming the condensation reaction. rsc.org In the case of (4-fluoro-phenylamino)-acetic acid hydrazide, the carbon attached to fluorine (Ar-CF) resonates at δ 151.3 ppm, and the carbon of the carbonyl group (CONH) is observed at δ 170.3 ppm. ijpsonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the IR spectra of hydrazone derivatives of this compound, characteristic absorption bands confirm the presence of key functional groups.

The N-H stretching vibration of the hydrazide moiety is typically observed in the range of 3171–3218 cm⁻¹. rsc.org The formation of the C=N (imine) bond in hydrazones is confirmed by a characteristic absorption band between 1582 and 1650 cm⁻¹. rsc.org For example, in a series of synthesized hydrazones, the IR spectra showed intense bands at 3251 cm⁻¹ (N-H), 1671 cm⁻¹ (O=C–NH), and 1605 cm⁻¹ (C=N), confirming the hydrazone structure. researchgate.net The presence of a carbonyl group (C=O) in the hydrazide is indicated by a strong absorption band, for instance, at 1672 cm⁻¹. ijpsonline.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. The structural elucidation of various hydrazide and hydrazone compounds has been successfully supported by MS spectral data. researchgate.net This technique provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ions that help in piecing together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Supramolecular Interactions, including Hydrogen Bonding Networks

The crystal structure of 2-(4-Bromophenyl)acetohydrazide reveals a complex network of intermolecular interactions that dictate the crystal packing. researchgate.net In the solid state, molecules are linked by strong N—H···O hydrogen bonds, forming one-dimensional polymeric chains that extend along the tsijournals.com direction. researchgate.net These chains are further interconnected by weaker N—H···N and N—H···O hydrogen bonds, creating a two-dimensional polymeric network parallel to the (001) plane. researchgate.net These hydrogen bonding interactions give rise to specific ring motifs, namely R²₂(7) and R³₂(7). researchgate.net

The table below summarizes the crystal data for 2-(4-Bromophenyl)acetohydrazide. researchgate.net

| Parameter | Value |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0798 (2) |

| b (Å) | 4.8565 (1) |

| c (Å) | 15.1126 (5) |

| β (°) | 98.003 (2) |

| Volume (ų) | 441.88 (2) |

| Z | 2 |

Molecular Conformation and Dihedral Angles in Crystalline State

In the crystal structure of 2-(4-Bromophenyl)acetohydrazide, the molecule adopts a specific conformation. The 1-bromo-4-methylbenzene group and the formic hydrazide moiety are both essentially planar, with root-mean-square deviations of 0.0129 Å and 0.0038 Å, respectively. researchgate.net A significant feature of the molecular conformation is the dihedral angle between the mean planes of the bromophenyl group and the hydrazide moiety, which is 80.66 (11)°. researchgate.net This twisted conformation is a key structural characteristic of the molecule in the solid state.

The table below presents selected crystallographic data for 2-(2-Bromophenyl)acetic acid. nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.05 |

| Crystal System | Monoclinic |

| a (Å) | 8.9732 (5) |

| b (Å) | 5.9114 (3) |

| c (Å) | 15.8489 (7) |

| β (°) | 99.529 (5) |

| Volume (ų) | 829.09 (7) |

| Z | 4 |

Chiral Resolution and Enantiomeric Purity Analysis (if applicable to derivatives)

The introduction of a chiral center, often at the α-carbon of the acetic acid moiety, in derivatives of 2-bromophenylacetic acid necessitates methods for the separation of enantiomers (chiral resolution) and the determination of their purity (enantiomeric purity analysis). While research directly detailing the chiral resolution of 2-bromophenylacetic acid hydrazide is limited, the principles and techniques applied to the parent acid and its other derivatives are well-established and directly relevant. These methods are crucial in fields such as pharmaceutical development, where the biological activity of enantiomers can differ significantly. phenomenex.com

Common strategies for resolving racemic mixtures of 2-bromophenylacetic acid derivatives include enzymatic resolution and diastereomeric crystallization. The resulting enantiomeric purity is typically quantified using chromatographic techniques like chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comgoogle.com

Enzymatic Kinetic Resolution

Kinetic resolution using enzymes, particularly lipases, is a powerful method for obtaining enantiomerically enriched compounds. This technique relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For derivatives of 2-bromophenylacetic acid, this often involves the hydrolysis or transesterification of an ester derivative.

Research has demonstrated the high efficiency of lipases in resolving racemic esters of 2-bromophenylacetic acid. For instance, lipase (B570770) from Carica papaya latex has been used for the kinetic resolution of (R,S)-2-bromophenylacetic acid octyl ester, exhibiting high enantioselectivity. lookchem.com Similarly, Pseudomonas cepacia lipase has been shown to be enantioselective towards the (R)-isomer in the transesterification of (R,S)-2-bromophenylacetic acid ethyl ester. researchgate.net

In a notable study, the enantioselectivity of Burkholderia cepacia lipase (BCL) towards (R,S)-2-chloro ethyl 2-bromophenylacetate was significantly enhanced through protein engineering. By creating single and double mutants of the enzyme, researchers were able to achieve a remarkable 10-fold increase or even a reversal of enantioselectivity, highlighting the tunability of biocatalytic resolutions. laas.fr

Diastereomeric Crystallization

Another classical yet effective method for chiral resolution is the formation of diastereomeric salts. A racemic acid, such as a derivative of 2-bromophenylacetic acid, is reacted with a single enantiomer of a chiral base. The resulting products are diastereomers, which possess different physical properties, including solubility. This difference allows for their separation by fractional crystallization. google.com

A sophisticated version of this approach is Crystallization-Induced Dynamic Resolution (CIDR). This process combines the selective crystallization of one diastereomer with the in-situ racemization of the other diastereomer remaining in the solution. This dynamic equilibrium allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. For example, racemic α-bromo acids have been successfully resolved by forming diastereomeric salts with chiral amines like (1R,2S)-2-amino-1,2-diphenylethanol, achieving high yields and enantiomeric excess. researchgate.netresearchgate.net

Enantiomeric Purity Analysis

Once a chiral resolution has been performed, it is essential to determine the enantiomeric excess (ee) of the product. Chiral HPLC is the most widely used and reliable technique for this purpose. phenomenex.com This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation on the chromatogram.

The enantiomeric purity of resolved 2-bromophenylacetic acid derivatives is often analyzed using columns like the Chiralcel OJ-H. laas.fr The separation conditions, including the mobile phase composition (e.g., a mixture of n-hexane and isopropanol) and flow rate, are optimized to achieve baseline separation of the enantiomeric peaks. laas.fr The relative area of the two peaks is then used to calculate the enantiomeric excess.

Micellar Electrokinetic Chromatography (MEKC), a technique related to capillary electrophoresis, has also been employed for the chiral separation of acidic analytes like (±)-α-bromophenylacetic acid. This method utilizes chiral ionic liquids as pseudostationary phases to facilitate enantioseparation. acs.orgscribd.comresearchgate.net

The table below summarizes findings from studies on the chiral resolution and analysis of compounds structurally related to 2-bromophenylacetic acid hydrazide.

| Compound | Resolution/Analysis Method | Chiral Reagent/Stationary Phase | Key Findings | Reference |

| (R,S)-2-bromophenylacetic acid octyl ester | Enzymatic Kinetic Resolution | Carica papaya lipase | High enantioselectivity (E > 200) was achieved. | lookchem.com |

| (R,S)-2-bromophenylacetic acid ethyl ester | Enzymatic Kinetic Resolution | Pseudomonas cepacia lipase | The lipase showed enantioselectivity towards the (R)-isomer (E=57). | researchgate.net |

| (R,S)-2-chloro ethyl 2-bromophenylacetate | Enzymatic Kinetic Resolution | Burkholderia cepacia lipase (mutants) | Enzyme engineering led to mutants with a 10-fold enhanced or reversed enantioselectivity. | laas.fr |

| Racemic α-bromo acid | Diastereomeric Crystallization (CIDR) | (1R,2S)-2-amino-1,2-diphenylethanol | The R-enantiomer was obtained in 90% yield with 88% ee. | researchgate.net |

| (±)-α-bromophenylacetic acid | Micellar Electrokinetic Chromatography (MEKC) | Chiral Ionic Liquids (e.g., l-UCLB) | Successful enantioseparation was achieved using the chiral ionic liquid as a selector. | acs.orgresearchgate.net |

| Resolved 2-bromophenylacetate derivative | Enantiomeric Purity Analysis | Chiralcel OJ-H HPLC column | Used to determine the enantiomeric excess after enzymatic resolution. | laas.fr |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is particularly useful for calculating the optimized geometry, electronic properties, and spectroscopic features of a molecule.

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of 2-Bromophenylacetic acid hydrazide would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. By rotating the single bonds within the molecule, a potential energy surface can be generated, with energy minima corresponding to stable conformers.

For 2-Bromophenylacetic acid, a related precursor, X-ray crystallography has shown that the carboxyl group is significantly twisted out of the plane of the benzene (B151609) ring. nih.gov A similar conformational preference would be expected for the hydrazide derivative, influenced by the steric hindrance of the bromine atom at the ortho position and the potential for intramolecular hydrogen bonding involving the hydrazide group. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31+G(d,p), could precisely map the energy landscape, identifying the global minimum energy conformation and the energy barriers between different conformers. researchgate.net This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Bromophenylacetic acid hydrazide, FMO analysis would reveal the distribution of electron density in these key orbitals. It is anticipated that the HOMO would be localized primarily on the phenyl ring and the hydrazide moiety, reflecting their electron-rich nature. Conversely, the LUMO would likely be distributed over the phenyl ring and the carbonyl group. The calculated energies of these orbitals would provide a quantitative measure of the molecule's reactivity and its potential to participate in charge-transfer interactions, which are often vital for biological activity.

Table 1: Representative Frontier Molecular Orbital Data for a Hypothetical Aromatic Hydrazide

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For 2-Bromophenylacetic acid hydrazide, molecular docking simulations would be employed to predict how it interacts with the active site of a specific biological target. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then scoring these poses based on a force field that approximates the binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govconicet.gov.ar For instance, the hydrazide moiety is capable of acting as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with polar residues in a binding site. nih.gov The bromophenyl group can engage in hydrophobic and halogen bonding interactions.

Beyond predicting the binding pose, molecular docking programs also provide an estimate of the binding affinity, often expressed as a docking score or interaction energy. nih.gov This score is a semi-quantitative prediction of the strength of the ligand-receptor interaction. A lower (more negative) interaction energy generally indicates a more stable complex and a higher predicted affinity. By comparing the interaction energies of a series of related compounds, such as derivatives of 2-Bromophenylacetic acid hydrazide, researchers can prioritize which compounds to synthesize and test experimentally. These simulations can provide valuable insights into the structure-activity relationship at the molecular level. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound X | -8.2 | TYR82, SER120, PHE210 |

| Compound Y | -7.5 | TYR82, HIS150 |

| Compound Z | -9.1 | TYR82, SER120, PHE210, ARG220 |

Note: This table illustrates the type of data obtained from molecular docking studies and does not represent actual results for 2-Bromophenylacetic acid hydrazide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model for derivatives of 2-Bromophenylacetic acid hydrazide, a library of structurally related compounds with known biological activities (e.g., inhibitory concentrations, IC50) would be required. frontiersin.org For each compound in the library, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity. mdpi.com A statistically robust QSAR model, validated by various internal and external validation techniques, can then be used to predict the activity of new derivatives of 2-Bromophenylacetic acid hydrazide. nih.gov This allows for the in-silico screening of a large number of virtual compounds, helping to prioritize the synthesis of those with the highest predicted activity and guiding the design of more potent analogues.

Exploration of Biological Activity Potential Via Structure Activity Relationship Studies Sar of Derivatives

Research on Antimicrobial Modalities of Derived Compounds

Derivatives of 2-bromophenylacetic acid hydrazide have demonstrated a broad spectrum of antimicrobial activities. The inherent structural features of the hydrazide moiety, combined with various substitutions on the phenyl ring and the hydrazone linkage, have been shown to be critical for their inhibitory effects against a range of pathogenic microorganisms.

Antibacterial Activity (Gram-Positive and Gram-Negative)

A number of hydrazone derivatives of 2-bromophenylacetic acid have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain hydrazono derivatives have shown notable "in vitro" broad-spectrum activity. nih.gov Specifically, some compounds displayed considerable inhibitory action against Staphylococcus aureus, a common Gram-positive bacterium. nih.gov Furthermore, significant activity has been observed against Gram-negative bacteria such as Escherichia coli and Salmonella typhi. nih.gov Many of the synthesized derivatives also showed considerable inhibition of Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov

The introduction of different substituents on the aromatic aldehyde portion of the hydrazone derivatives plays a crucial role in modulating their antibacterial potency. For example, a derivative with a 3-chloro substitution (Compound IV) and another with a 2-fluoro substitution (Compound XV) demonstrated broad-spectrum antibacterial activity. nih.gov Compound XII, with a 3-nitro substituent, was particularly effective against S. aureus. nih.gov Against E. coli, Compound IV and Compound XV were especially active. nih.gov This highlights the importance of the type and position of the substituent on the phenyl ring in determining the antibacterial profile.

Table 1: Antibacterial Activity of Selected 2-Bromophenylacetic Acid Hydrazide Derivatives

| Compound ID | Substituent (Y) | Target Bacteria | Activity Level |

|---|---|---|---|

| IV | 3-Cl | S. aureus, E. coli, S. typhi, Ps. aeruginosa, Kl. pneumoniae | Broad Spectrum |

| XII | 3-NO2 | S. aureus | High |

| XV | 2-F | S. aureus, E. coli, S. typhi | Broad Spectrum |

| XVI | 3-F | E. coli | Active |

This table is based on data from a study on hydrazono derivatives. nih.gov

Antifungal Activity

In addition to their antibacterial properties, derivatives of 2-bromophenylacetic acid hydrazide have also been evaluated for their antifungal potential. nih.gov Studies have shown that some of these compounds exhibit inhibitory activity against fungal strains such as Aspergillus niger, Saccharomyces cerevisiae, and Candida albicans. nih.gov The synthetic amide 2-bromo-N-phenylacetamide, a related compound, has demonstrated fungicidal effects against fluconazole-resistant Candida species. researchgate.net

Hydrazone derivatives have also been investigated for their antifungal effects. nih.gov For example, a series of hydrazono derivatives were screened for their activity against several fungal species, with some compounds showing promising results. nih.gov The specific structural modifications that enhance antifungal activity are a key area of ongoing research.

Proposed Mechanisms of Action (e.g., DNA Gyrase Inhibition)

One of the proposed mechanisms for the antimicrobial action of these derivatives is the inhibition of DNA gyrase. researchgate.net This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov The coumarin (B35378) class of antibiotics is known to bind to the ATP-binding site on the GyrB subunit of DNA gyrase. nih.govgoogle.com

Several studies have designed and synthesized novel compounds based on the 2-bromophenylacetic acid hydrazide scaffold with the aim of targeting microbial DNA gyrase. For instance, new quinoline (B57606) derivatives were synthesized and showed promising inhibitory activity against S. aureus DNA gyrase. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these inhibitors with the active site of DNA gyrase, aiding in the design of more potent molecules.

Investigations into Anticancer Modalities of Derived Compounds (In Vitro Cell Line Studies)

The structural versatility of 2-bromophenylacetic acid hydrazide derivatives has also made them attractive candidates for anticancer drug discovery. Numerous in vitro studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

Kinase Inhibition Studies

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Therefore, kinase inhibitors have emerged as a major class of anticancer drugs. Derivatives of 2-bromophenylacetic acid have been explored as potential kinase inhibitors. For example, oxindole (B195798) derivatives, which can be synthesized from o-bromophenylacetic acids, have been screened for their inhibitory activity against transforming growth factor-β-activating kinase 1 (TAK1). researchgate.net TAK1 is a key mediator in inflammation and cancer development. researchgate.net

Furthermore, pyrazole (B372694) derivatives synthesized from aryl hydrazides have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and serine/threonine protein kinase B-Raf. conicet.gov.ar Some of these derivatives have shown inhibitory effects on alkaline phosphatases, which are also implicated in cancer. conicet.gov.arresearchgate.net

Studies on Apoptotic Pathways (in vitro)

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells. Several derivatives of 2-bromophenylacetic acid hydrazide have been shown to induce apoptosis in cancer cell lines.

For instance, two new hydrazide compounds with nitro-thiophen and furan (B31954) substituents demonstrated remarkable in vitro cytotoxic effects against the K562 chronic myeloid leukemia cell line, with IC50 values of 0.09 and 0.07 μM after 72 hours of treatment. nih.gov These compounds induced apoptosis, as evidenced by a significant increase in annexin-V/PI staining, the sub-G1 population, and the Bax/Bcl-2 ratio. nih.gov Similarly, certain derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, which can be synthesized from 4-bromophenylacetic acid hydrazide, displayed significant cytotoxicity against the LN229 glioblastoma cell line by inducing apoptosis through DNA damage mechanisms. A brominated derivative of ormeloxifene (B1196478) (Br-ORM), synthesized using derivatives of phenylacetic acid, was also found to induce apoptosis in cervical cancer cells. acs.org

Table 2: In Vitro Anticancer Activity of Selected 2-Bromophenylacetic Acid Hydrazide Derivatives

| Derivative Class | Cancer Cell Line | Key Findings |

|---|---|---|

| Hydrazides with nitro-thiophen and furan substituents | K562 (Chronic Myeloid Leukemia) | IC50 values of 0.09 and 0.07 μM; Induction of apoptosis. nih.gov |

| 1,3,4-Oxadiazole (B1194373) derivatives | LN229 (Glioblastoma) | Significant cytotoxicity; Induction of apoptosis via DNA damage. |

| Brominated-Ormeloxifene (Br-ORM) | Cervical Cancer Cells | Induction of apoptosis; PARP cleavage. acs.org |

Antioxidant Activity Research for Derived Compounds

Investigations into the antioxidant capabilities of 2-bromophenylacetic acid hydrazide derivatives have demonstrated that the introduction of specific functional groups can markedly improve their free radical scavenging ability. SAR studies have been pivotal in defining these chemical-biological correlations.

A primary area of research has been the synthesis and antioxidant screening of novel Schiff bases derived from 2-bromophenylacetic acid hydrazide. researchgate.net These compounds, formed by the condensation of the hydrazide with various aldehydes and ketones, have been assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net A key finding from these studies is the crucial role of a hydroxyl (-OH) group on the aromatic ring of the aldehyde or ketone component in conferring antioxidant activity. researchgate.netnih.gov Derivatives bearing a hydroxyl group, particularly at the para or ortho position of the phenyl ring, exhibit substantial radical scavenging capacity. nih.gov This enhanced activity is attributed to the ability of the hydroxyl group to donate a hydrogen atom, thereby neutralizing the DPPH radical. The position of this group is also a determining factor, with some evidence suggesting that a para-substitution results in more potent antioxidant effects than an ortho-substitution.

The electronic nature of other substituents on the aromatic ring also modulates antioxidant potential. Electron-donating groups, such as methoxy (B1213986) (-OCH3), can contribute positively to antioxidant activity, although generally to a lesser extent than a hydroxyl group. Conversely, the presence of electron-withdrawing groups, like nitro (-NO2) or chloro (-Cl), typically diminishes the antioxidant capacity of the derivatives. The presence of a bromine substituent has also been noted to play a role in modulating antioxidant activity. researchgate.netnih.gov

Theoretical studies, using methods like density functional theory, have further elucidated the mechanism of action, suggesting that the free radical scavenging process by these Schiff bases primarily occurs through a proton-coupled electron transfer mechanism. researchgate.netnih.gov

Table 1: Antioxidant Activity of Selected 2-Bromophenylacetic acid Hydrazide Derivatives

Other Investigated Biological Activities (e.g., Antiviral, Anti-inflammatory in research models)

In addition to their antioxidant properties, derivatives of 2-bromophenylacetic acid hydrazide have been explored for other therapeutic applications, notably as antiviral and anti-inflammatory agents.

Antiviral Activity:

Research has indicated that certain derivatives of 2-bromophenylacetic acid hydrazide possess antiviral properties. For instance, some hydrazide and N'-benzalhydrazide derivatives have been synthesized and evaluated against a range of viruses, including influenza A virus, herpes simplex virus type I, and HIV-1. nih.gov The mechanism of action is often proposed to involve the inhibition of viral replication. nih.gov For example, betulinic acid hydrazide has demonstrated activity against both herpes simplex type I virus and HIV-1. nih.gov The specific structural modifications, such as the nature of the substituents on the benzalhydrazide portion, can significantly influence the antiviral potency and spectrum of activity. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of 2-bromophenylacetic acid hydrazide derivatives has been another active area of investigation. In various research models, certain derivatives have shown the ability to inhibit key inflammatory pathways. For example, some hydrazide derivatives have been found to exhibit superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, a standard anti-inflammatory drug. mdpi.com It is suggested that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of inflammatory prostaglandins. mdpi.com The anti-inflammatory effects are often correlated with the antioxidant capacity of the compounds, as oxidative stress is a known contributor to the inflammatory process. The structural features of the derivatives, including the type and position of substituents on the aromatic rings, are critical in determining their anti-inflammatory efficacy. mdpi.com For instance, the complexation of some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with β-cyclodextrin has been shown to be beneficial for their anti-inflammatory effects. mdpi.com

Table 2: Other Investigated Biological Activities of 2-Bromophenylacetic acid Hydrazide Derivatives

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for 2-Bromophenyl Acetic Acid Hydrazide

The conventional synthesis of this compound typically involves a two-step process: esterification of 2-Bromophenyl acetic acid followed by hydrazinolysis of the resulting ester. While effective, this method presents opportunities for improvement in terms of efficiency, environmental impact, and cost-effectiveness.

Future research should prioritize the development of more streamlined and sustainable synthetic routes. Key areas of exploration include:

One-Pot Syntheses: Designing a one-pot reaction where 2-Bromophenyl acetic acid is directly converted to its hydrazide derivative without the need to isolate the intermediate ester would significantly enhance efficiency. This could involve the use of novel coupling agents or catalytic systems that facilitate the direct amidation of the carboxylic acid with hydrazine (B178648).

Green Chemistry Approaches: The use of hazardous solvents and reagents is a drawback of many traditional organic syntheses. Future methodologies could focus on employing greener alternatives, such as water, supercritical fluids, or biodegradable solvents. nih.govrsc.org The development of solvent-free reaction conditions or the use of microwave-assisted synthesis could also reduce reaction times and energy consumption.

Catalytic Methods: Investigating enzymatic or chemo-catalytic methods could lead to highly selective and efficient syntheses under mild conditions. The use of catalysts could reduce waste and improve the atom economy of the reaction. For example, methods developed for other carbohydrazides using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) in conjunction with activators like 1-hydroxybenzotriazole (B26582) (HOBt) could be adapted and optimized. hhu.de

Table 1: Comparison of Synthetic Methodologies for Hydrazide Synthesis

| Methodology | Description | Potential Advantages for Future Research |

|---|---|---|

| Conventional Method | Two-step process involving esterification of the parent acid followed by reaction with hydrazine hydrate (B1144303). | Well-established and reliable. |

| One-Pot Synthesis | Direct conversion of the carboxylic acid to the hydrazide using coupling agents or activating agents. | Increased efficiency, reduced reaction time, and lower costs. |

| Green Solvents/Catalysts | Utilization of environmentally benign solvents (e.g., water) and catalysts to minimize hazardous waste. nih.govrsc.org | Improved sustainability and reduced environmental impact. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction rate. | Significantly shorter reaction times and potentially higher yields. |

| Enzymatic Synthesis | Use of enzymes as catalysts for the hydrazinolysis reaction. | High selectivity, mild reaction conditions, and environmental friendliness. |

Design and Synthesis of Advanced Multi-functional Derivatives

The true potential of this compound lies in its utility as a scaffold for creating a diverse array of derivatives with tailored properties. The hydrazide functional group is a reactive handle for synthesizing hydrazones, pyrazoles, and other heterocyclic systems known for their biological significance. niscpr.res.inmdpi.com

Future research in this area should focus on the principles of molecular hybridization and rational drug design to create novel multi-functional molecules. This involves combining the this compound core with other pharmacophores to develop derivatives with enhanced or entirely new functionalities.

Potential classes of advanced derivatives include:

Hybrid Antimicrobial Agents: By condensing this compound with aldehydes or ketones derived from other known antimicrobial agents (e.g., quinolones, sulfonamides), it is possible to create hybrid molecules. nih.gov This strategy aims to develop compounds that may possess dual mechanisms of action, potentially overcoming drug resistance.

Enzyme Inhibitors: The hydrazide-hydrazone linkage is a common feature in many enzyme inhibitors. mdpi.commdpi.com Derivatives of this compound could be designed to target specific enzymes implicated in diseases like cancer, tuberculosis, or neurodegenerative disorders. The bromo-substituted phenyl ring can be further functionalized to optimize interactions within the enzyme's active site.

Anticancer Prodrugs: The hydrazone bond can be engineered to be stable at physiological pH but labile under the acidic conditions of tumor microenvironments or within lysosomes. This would allow for the targeted release of a cytotoxic agent, a strategy that could be explored by linking potent anticancer drugs to the this compound scaffold.

Table 2: Potential Multi-functional Derivatives and Their Target Applications

| Derivative Class | Synthetic Strategy | Potential Application | Rationale |

|---|---|---|---|

| Hydrazone-Quinolone Hybrids | Condensation with quinolone-based aldehydes/ketones. | Antimicrobial Agents | Combining two antibacterial pharmacophores to potentially overcome resistance. nih.gov |

| Pyrazole (B372694) Derivatives | Cyclocondensation with 1,3-dicarbonyl compounds. | Pesticides, Herbicides | Pyrazole rings are common in agrochemicals; the bromophenyl group can enhance activity. niscpr.res.inchemimpex.com |

| Chalcone-Hydrazone Conjugates | Reaction with chalcone (B49325) precursors. | Anticancer Agents | Both chalcones and hydrazones are known anticancer scaffolds. |

| Coumarin-Hydrazone Derivatives | Condensation with formyl-coumarins. | Enzyme Inhibitors | Targeting enzymes like laccase or tyrosinase. mdpi.com |

Deeper Mechanistic Studies of Biological Interactions at Molecular Level

While numerous hydrazide derivatives have been synthesized and screened for biological activity, a comprehensive understanding of their mechanism of action at the molecular level is often lacking. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies.

This involves a multi-pronged approach combining experimental and computational techniques to elucidate how these molecules interact with their biological targets.

Target Identification and Validation: For derivatives showing promising activity, identifying the specific protein, enzyme, or nucleic acid they interact with is a critical first step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Structural Biology: Obtaining high-resolution crystal structures of derivatives in complex with their biological targets (e.g., via X-ray crystallography or Cryo-EM) can provide invaluable, atom-level insights into the binding mode. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs.

Biophysical and Biochemical Assays: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and detailed enzyme kinetic studies can quantify the binding affinity and determine the mechanism of inhibition (e.g., competitive, non-competitive). mdpi.com

In Silico Modeling: Advanced computational methods, including molecular docking and molecular dynamics simulations, can complement experimental data. nih.govrsc.org These techniques can predict binding poses, estimate binding energies, and simulate the dynamic behavior of the ligand-target complex over time, providing a deeper understanding of the interaction forces. mdpi.com

Applications in Materials Science or Chemical Biology beyond Biomedical Applications

The utility of this compound and its derivatives is not limited to pharmacology. The unique chemical properties of the hydrazide group and the bromophenyl ring open up avenues for research in materials science and chemical biology.

Future investigations could explore the following areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide moiety can act as a bidentate ligand, capable of coordinating with various metal ions. mdpi.com This presents an opportunity to synthesize novel coordination polymers or MOFs. The bromo-substituent could be used for post-synthetic modification, allowing for the tuning of the material's properties for applications in gas storage, catalysis, or sensing.

Chemical Sensors and Probes: The hydrazone derivatives of this compound can be designed to exhibit changes in their photophysical properties (e.g., fluorescence or color) upon binding to specific analytes, such as metal ions or anions. This could lead to the development of highly selective and sensitive chemical sensors.

Agrochemicals: The parent compound, 2-(4-Bromophenyl)acetic acid, is noted as a building block in agrochemical formulations. chemimpex.com Research into hydrazide and hydrazone derivatives could yield novel pesticides, herbicides, or plant growth regulators, as has been demonstrated for other phenoxyacetic acid hydrazide derivatives. niscpr.res.in

Specialty Polymers: The reactivity of the hydrazide and the potential for functionalizing the aromatic ring make this compound a candidate for incorporation into specialty polymers. These polymers could possess unique thermal, mechanical, or optical properties.

Q & A

Q. What are the common synthetic routes for preparing 2-bromophenyl acetic acid hydrazide and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via:

- Hydrazinolysis : Refluxing esters (e.g., ethyl 2-((4-bromophenyl)amino)acetate) with excess hydrazine hydrate in ethanol, followed by ice-cold water precipitation and recrystallization (90% yield) .

- Cyclocondensation : Reacting with isothiocyanates (e.g., methylisothiocyanate) in 2-propanol, followed by refluxing with KOH in water and neutralization with acetic acid to form triazole-thiones .

- Schiff base formation : Condensation with aldehydes/ketones in ethanol or glacial acetic acid under catalytic conditions .

Characterization typically involves IR (C=O, NH stretches), ¹H/¹³C NMR, and elemental analysis .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3200 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, hydrazide NH at δ 9–10 ppm); ¹³C NMR verifies carbonyl (C=O) and aryl carbons .

- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns .

- Elemental analysis : Validates C, H, N, S composition (e.g., using a CHNS analyzer) .

Advanced Research Questions

Q. How does the reaction medium (acidic vs. alkaline) influence the condensation products of this compound?

- Methodological Answer :

- Acidic conditions (e.g., 80% acetic acid) : Promote condensation at the C2 position of substrates like 2-hydroxy-1,4-naphthoquinone via protonated intermediates .

- Alkaline conditions : Favor conjugation at the C1 position due to deprotonation, altering electronic disposition and reaction pathways .

- Example : In alkaline media, hydrazide reacts with periodate-oxidized tRNA termini, enabling energy transfer studies in tertiary RNA structure .

Q. What is the proposed mechanism for the oxidation of this compound catalyzed by selenium dioxide?

- Methodological Answer :

- Mechanism : Selenium(IV) forms a pre-complex with the hydrazide, which is oxidized by diprotonated bromate (H₂BrO₃⁺) in a rate-determining step. Acetic acid is the primary oxidation product .

- Kinetic evidence : Reaction rate shows second-order dependence on [H⁺], supporting sequential protonation of bromate .

- Solvent effects : Polar solvents accelerate the reaction due to stabilization of charged intermediates .

Q. How do structural modifications of this compound impact its biological activity?

- Methodological Answer :

- Antimicrobial activity : Substitution with thiazolidinone or triazole-thione moieties enhances activity against Staphylococcus aureus and Candida albicans (e.g., compound 9 in ).

- Anticonvulsant activity : Derivatives like (2,4-dichlorophenylamino)-acetic acid hydrazide show efficacy in maximal electroshock seizure models due to optimized lipophilicity and hydrogen bonding .

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) improve potency by enhancing electrophilicity and membrane penetration .

Data Contradiction and Optimization

Q. How to address discrepancies in reaction yields when synthesizing triazole-thiones derivatives?

- Methodological Answer :

- Key variables :

- Molar ratios : A 1:2 molar ratio of hydrazide to KOH minimizes side reactions during cyclization .

- Solvent choice : 2-Propanol improves solubility of intermediates compared to water .

- Neutralization : Slow addition of acetic acid prevents premature precipitation, enhancing purity .

- Troubleshooting : Use TLC or GC-MS to monitor reaction progress and adjust reflux time (2–6 hours) .

Q. Why do some studies report conflicting data on the antimicrobial efficacy of hydrazide derivatives?

- Methodological Answer :

- Strain variability : Activity against E. coli vs. B. subtilis may differ due to cell wall structure .

- Assay conditions : Variations in agar dilution (MIC) vs. disk diffusion methods affect zone-of-inhibition measurements .